Secapin
Description
Structure
2D Structure
Properties
CAS No. |
58694-50-1 |
|---|---|
Molecular Formula |
C131H213N37O31S2 |
Molecular Weight |
2866.5 g/mol |
IUPAC Name |
(3S)-4-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S)-1-[[(2R)-1-[(2S)-2-[(2S)-2-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]oxy-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylidenepropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C131H213N37O31S2/c1-15-71(11)101(118(188)151-81(37-23-25-51-133)108(178)154-86(62-95(136)171)111(181)152-84(40-28-54-145-131(141)142)127(197)199-128(198)94-45-33-59-168(94)126(196)100(70(9)10)159-120(190)104(74(14)18-4)162-117(187)98(68(5)6)157-110(180)83(39-27-53-144-130(139)140)148-106(176)79(135)66-200)161-112(182)85(61-75-34-20-19-21-35-75)153-107(177)80(36-22-24-50-132)149-114(184)88(65-169)147-96(172)64-146-115(185)90-41-29-55-164(90)123(193)92-43-31-57-166(92)122(192)89(67-201)156-109(179)82(38-26-52-143-129(137)138)150-116(186)91-42-30-56-165(91)124(194)93-44-32-58-167(93)125(195)99(69(7)8)158-113(183)87(63-97(173)174)155-119(189)102(72(12)16-2)163-121(191)103(73(13)17-3)160-105(175)78(134)60-76-46-48-77(170)49-47-76/h19-21,34-35,46-49,67-74,78-94,98-104,169-170,200H,15-18,22-33,36-45,50-66,132-135H2,1-14H3,(H2,136,171)(H,146,185)(H,147,172)(H,148,176)(H,149,184)(H,150,186)(H,151,188)(H,152,181)(H,153,177)(H,154,178)(H,155,189)(H,156,179)(H,157,180)(H,158,183)(H,159,190)(H,160,175)(H,161,182)(H,162,187)(H,163,191)(H,173,174)(H4,137,138,143)(H4,139,140,144)(H4,141,142,145)/t71-,72-,73-,74-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,98-,99-,100-,101-,102-,103-,104-/m0/s1 |
InChI Key |
CJARBYBELTXTGO-WBHDHAESSA-N |
SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)NC(C=S)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NCC(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)OC(=O)C6CCCN6C(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CS)N)NC(=O)C(CC7=CC=C(C=C7)O)N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C=S)C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)OC(=O)[C@@H]6CCCN6C(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CS)N)NC(=O)[C@H](CC7=CC=C(C=C7)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)NC(C=S)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NCC(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)OC(=O)C6CCCN6C(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CS)N)NC(=O)C(CC7=CC=C(C=C7)O)N |
Other CAS No. |
58694-50-1 |
Synonyms |
secapin |
Origin of Product |
United States |
Molecular Characteristics and Structural Elucidation Studies of Secapin
Primary Structure Determination and Sequence Variants of Secapin Peptides (e.g., this compound-1, this compound-2)
The primary structure of this compound, a polycationic peptide, was first reported in the venom of the European honeybee, Apis mellifera. mundialsiglo21.com Subsequent research has led to the identification and sequencing of different variants of this peptide. Mature this compound is typically composed of 25 amino acid residues. mundialsiglo21.comebi.ac.uk
A novel variant, named this compound-2, was isolated from the venom of Africanized honeybees (Apis mellifera). mundialsiglo21.com The determination of its amino acid sequence was achieved through automated Edman degradation. mundialsiglo21.com This analysis revealed a sequence of YIIDVPPRCPPGSKFVHKRCRVIVP. mundialsiglo21.com
Polymorphisms have been observed between different this compound forms. For instance, the differences between this compound-2 and the originally described this compound are found at amino acid positions 16-18. mundialsiglo21.com Variations between this compound-1 and this compound-2 are located at positions 17-19. mundialsiglo21.com Despite these variations, a key conserved feature among all identified forms of this compound is a disulfide bridge. mundialsiglo21.com
| Peptide Variant | Amino Acid Sequence |
| This compound-2 | YIIDVPPRCPPGSKFVHKRCRVIVP |
This table presents the amino acid sequence for this compound-2 as determined by automated Edman degradation.
Secondary and Tertiary Structure Characterization of this compound
The three-dimensional conformation of this compound is crucial for its biological activity and has been investigated using a combination of spectroscopic and computational techniques.
Circular Dichroism (CD) spectroscopy has been employed to investigate the secondary structure of this compound in various environments. mundialsiglo21.com CD spectra of the oxidized form of this compound-2 were obtained in water, in a 40% (v/v) trifluoroethanol (TFE) solution, and in the presence of sodium dodecyl sulfate (B86663) (SDS) both below and above its critical micelle concentration (CMC). mundialsiglo21.com These studies, coupled with spectral deconvolution, revealed a secondary structure rich in strands and turns. mundialsiglo21.com
Molecular dynamics (MD) simulations have complemented these spectroscopic findings, providing deeper insights into the peptide's three-dimensional structure and dynamics. mundialsiglo21.comresearchgate.net These computational methods have been instrumental in generating structural models of this compound-2, which depict its charge surface distribution. mundialsiglo21.com Such models highlight the arrangement of negative, positive, hydrophilic, and hydrophobic residues on the molecular surface, which is important for understanding its interactions with other molecules. mundialsiglo21.com
A defining structural feature of this compound is the presence of an intramolecular disulfide bond. mundialsiglo21.comebi.ac.uk This covalent linkage is formed between two cysteine residues, specifically between Cys-9 and Cys-20 in all known variants of this compound. mundialsiglo21.com Disulfide bonds play a pivotal role in stabilizing the tertiary structure of proteins and peptides by creating a covalent link between different parts of the polypeptide chain. creative-proteomics.comnih.gov This stabilization is critical for maintaining the specific three-dimensional conformation necessary for the peptide's biological function. creative-proteomics.comyoutube.com The disulfide bridge in this compound is essential for maintaining its folded structure, which is characterized by a beta-turn covalently linked to an alpha-helical segment. ebi.ac.ukebi.ac.uk
Structural Homologies and Evolutionary Relationships with Related Peptides
This compound shares structural similarities and a common folding pattern with other well-known peptides found in bee venom, such as Apamin, Mast Cell Degranulating (MCD) peptide, and Tertiapin. ebi.ac.ukebi.ac.uk This shared structural motif is centered on a β-turn that is covalently linked to an α-helical segment. ebi.ac.ukebi.ac.uk A key difference, however, lies in the number of disulfide linkages; this compound possesses a single disulfide bridge, whereas Apamin, MCD peptide, and Tertiapin have two. ebi.ac.ukebi.ac.uk
The analysis of amino acid sequences from different honeybee species and related species can be used to construct phylogenetic trees, which illustrate the evolutionary relationships among these peptides. researchgate.net Similarities in molecular sequences suggest a closer evolutionary relationship. khanacademy.orgyoutube.com The presence of a conserved structural fold among these peptides, despite sequence variations, indicates a shared evolutionary origin and highlights the functional importance of this particular three-dimensional architecture.
Biosynthesis and Synthetic Research Approaches for Secapin
Elucidation of Secapin Biosynthetic Pathways in Natural Sources (e.g., Honeybee Venom)
This compound is a well-characterized peptide component of the venom produced by various species, notably honeybees (Apis mellifera and Apis cerana) and certain wasps (Vespid) researchgate.netnih.govnih.govebi.ac.ukebi.ac.uk. In honeybee venom, this compound typically constitutes approximately 0.5% of the total protein content core.ac.ukscienceopen.com. The biosynthesis of this compound in these natural sources involves the expression of specific genes. For instance, the gene encoding this compound from Apis mellifera carnica (designated Ac-sec) is a 234 bp nucleotide sequence that includes a signal peptide domain and two potential phosphorylation sites researchgate.netnih.gov.
Phylogenetic analysis of Ac-sec has revealed that its sequence exhibits high homology with various Secapins identified in honeybees and related species. Interestingly, the Ac-sec from Apis mellifera carnica appears to be more closely related phylogenetically to this compound found in Vespid species than to other bee species within the Apidae family researchgate.netnih.gov. During the natural biosynthetic process, this compound is released from a precursor molecule tudublin.ie. The mature form of this compound, such as Acthis compound-1 from the Asiatic honeybee (Apis cerana), is a 25-amino acid peptide characterized by the presence of two conserved cysteine residues. These cysteine residues form a crucial intramolecular disulfide bond, specifically between Cys9 and Cys20, which is vital for the peptide's structural integrity and function nih.govresearchgate.netpeptide.com. Furthermore, studies indicate the existence of multiple this compound isoforms within honeybee venoms, including this compound, this compound-1, this compound-2, and this compound-3, highlighting the diversity of this peptide family in natural secretions researchgate.net.
Heterologous Expression Systems for Recombinant this compound Production (e.g., Baculovirus-infected Insect Cells, Fungi)
Given that this compound and other antimicrobial peptides (AMPs) are naturally produced in minute quantities, heterologous expression systems have become indispensable for their large-scale production and detailed study researchgate.netwikipedia.org. These systems enable the efficient synthesis of recombinant this compound, overcoming the limitations of extraction from natural sources.
One prominent and widely utilized heterologous expression system for this compound production involves baculovirus-infected insect cells nih.govdntb.gov.uacolab.ws. This system is particularly advantageous for producing recombinant proteins that require precise maturation, folding, and post-translational modifications, as insect cells are capable of incorporating such modifications nih.govbiobasic.com. The baculovirus system typically yields high amounts of the target protein, making it a cost-effective option compared to other eukaryotic expression systems, and it is well-suited for expressing secreted proteins biobasic.com. For example, recombinant mature Acthis compound-1 has been successfully expressed in baculovirus-infected insect cells nih.gov.
Beyond insect cells, alternative heterologous expression systems have also been explored. A notable development includes a transgenic approach for the transformation of the this compound gene (Ac-sec) from Apis mellifera carnica into the edible fungi, Coprinus cinereus researchgate.netnih.gov. This fungal system successfully expressed Ac-sec, and the recombinant this compound produced demonstrated significant antibacterial activity, showcasing the versatility of fungal hosts for this compound production researchgate.netnih.gov. While heterologous expression offers substantial benefits, it is important to consider potential limitations, such as intracellular accumulation of heterologous proteins, improper folding, the absence of specific post-translational modifications in certain prokaryotic systems, and the risk of product degradation due to protease impurities wikipedia.org.
Solid-Phase Peptide Synthesis Methodologies for this compound and Analogs
Solid-Phase Peptide Synthesis (SPPS) has emerged as a robust and efficient methodology for the chemical synthesis of this compound and its various analogs core.ac.ukresearchgate.netpeptide.comresearchgate.netenal.sci.eg222.198.130. This technique allows for the precise construction of peptide sequences, offering a controlled environment for sequential amino acid coupling.
One successful approach for this compound synthesis involves microwave-assisted Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis, followed by oxidative folding to establish the correct disulfide bridges omicsonline.org. For the canonical this compound sequence (YIINVPPRCPPGSKFVKNKCRVIVP), manual stepwise Fmoc-strategy SPPS on Novasyn TGS resin has been employed . Key steps in this process include:
Resin Swelling: The resin, such as 2-Chlorotrityl chloride resin, is swollen in dimethylformamide (DMF) to prepare it for synthesis .
Amino Acid Coupling: Fmoc-protected amino acids are activated with reagents like HBTU/HOBt and coupled to the growing peptide chain under conditions such as nitrogen bubbling .
Deprotection: Fmoc groups are removed using a base, typically 20% piperidine (B6355638) in DMF, sometimes accelerated by microwave irradiation .
A critical aspect of this compound synthesis, given its disulfide bond, is the protection of cysteine residues (e.g., Cys9 and Cys20) with trityl (Trt) groups during the synthesis. These protecting groups are subsequently removed to allow for the formation of the intramolecular disulfide bond post-synthesis researchgate.netpeptide.com.
Modern advancements in SPPS include automated microwave-assisted synthesis, which significantly accelerates coupling cycles, reducing the time per residue while maintaining high stepwise efficiency (greater than 99%) . This automated approach is particularly advantageous for synthesizing this compound analogs with non-canonical substitutions, offering greater flexibility and speed in generating diverse peptide libraries . SPPS provides a convenient and rapid means to access large arrays of peptidomimetic analogs and simplifies the isolation of intermediates through straightforward filtration steps mdpi.com.
The following table compares parameters between manual and automated solid-phase peptide synthesis:
| Parameter | Manual SPPS | Automated SPPS |
| Coupling Time/Residue | 6–8 minutes | 2–3 minutes |
| Purity (Crude) | 70–80% | 85–90% |
| Disulfide Yield | 60–70% | 75–85% |
Molecular and Cellular Mechanisms of Secapin Action
Secapin as a Serine Protease Inhibitor
This compound functions as a serine protease inhibitor-like peptide, demonstrating inhibitory effects against a range of serine proteases. This inhibitory capacity is central to its anti-fibrinolytic and anti-elastolytic properties nih.govfishersci.canih.gov. Specifically, Asiatic honeybee (Apis cerana) this compound (Acthis compound-1) has been shown to inhibit mammalian plasmin, trypsin, chymotrypsin (B1334515), and elastases nih.govfishersci.canih.govalfa-chemistry.com.
This compound exhibits potent anti-fibrinolytic activity by inhibiting plasmin, a key enzyme in the fibrinolytic system responsible for breaking down fibrin (B1330869) clots nih.govfishersci.canih.govfishersci.com. Acthis compound-1 has been demonstrated to inhibit the plasmin-mediated degradation of fibrin into fibrin degradation products, indicating its role as an anti-fibrinolytic agent nih.govfishersci.canih.govalfa-chemistry.com. This inhibition is crucial in managing conditions where excessive fibrinolysis can lead to bleeding disorders fishersci.pt. Plasmin, a serine protease, plays a critical role in the regulation of fibrinolysis, and its activity is physiologically inhibited by α2-plasmin inhibitor citeab.comrsc.org. This compound's ability to inhibit plasmin suggests a similar regulatory function.
This compound also demonstrates anti-elastolytic properties through its inhibition of elastases nih.govfishersci.canih.govfishersci.com. Specifically, Acthis compound-1 has been shown to inhibit both human neutrophil elastase (HNE) and porcine pancreatic elastase (PPE) nih.govfishersci.canih.govalfa-chemistry.com. HNE is a serine protease released by neutrophils that can degrade extracellular matrix components like elastin (B1584352), and its dysregulation is implicated in inflammatory and fibrotic diseases guidetopharmacology.orgwikipedia.org. The inhibitory effects of this compound on these elastases suggest potential therapeutic applications in conditions characterized by excessive elastin degradation fishersci.pt.
Beyond plasmin and elastases, this compound has been found to modulate the activity of other serine proteases. Acthis compound-1 exhibits inhibitory activities against microbial serine proteases, such as subtilisin A and proteinase K fishersci.caalfa-chemistry.comebi.ac.uk. Furthermore, it inhibits mammalian proteases like trypsin and chymotrypsin fishersci.caalfa-chemistry.comuni.lu. The inhibitory potency of recombinant Acthis compound-1 against various serine proteases is summarized in the table below, showing its half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values alfa-chemistry.com.
Table 1: Inhibitory Activity of Recombinant Acthis compound-1 Against Various Serine Proteases alfa-chemistry.com
| Serine Protease | IC50 (nM) | Ki (nM) |
| Trypsin | 80.02 | 127.25 |
| Chymotrypsin | 393.78 | 432.59 |
| Subtilisin A | 379.20 | 492.77 |
| Proteinase K | 189.43 | 271.76 |
| Plasmin | 457.98 | 502.91 |
| Human Elastase | 347.81 | 469.90 |
| Porcine Elastase | 94.70 | 125.62 |
Antimicrobial Mechanisms of this compound
This compound also possesses significant antimicrobial properties against a range of microorganisms, including bacteria and fungi nih.govfishersci.canih.govfishersci.comjocpr.comuni.lu. Its antimicrobial action involves direct interaction with microbial surfaces and subsequent disruption of cellular integrity and enzymatic processes.
A key aspect of this compound's antimicrobial mechanism is its ability to bind to the cellular surfaces of bacteria and fungi nih.govfishersci.canih.govjocpr.comuni.lu. This interaction is facilitated by the chemical properties of this compound, which allow it to interact with negatively charged molecules present on microbial surfaces. This binding is a crucial initial step in its bactericidal and fungicidal activities jocpr.com.
Following its interaction with microbial surfaces, this compound disrupts microbial membranes, leading to the inhibition of essential enzymatic processes within these organisms fishersci.pt. This disruption can cause changes in membrane permeability, ultimately leading to cell death fishersci.ptjocpr.com. For instance, this compound has shown potent growth inhibition and bactericidal effects on Acinetobacter baumannii at low concentrations, demonstrating its efficacy in both antibacterial and antibiofilm capacities. The peptide's ability to penetrate the biofilm matrix further contributes to its robust antibiofilm activity.
The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for this compound against Acinetobacter baumannii are provided in the table below.
Table 2: Antimicrobial Activity of this compound Against Acinetobacter baumannii
| Microorganism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| Acinetobacter baumannii | 5 | 10 | 2.0 |
This compound has also demonstrated antimicrobial activity against other specific bacterial and fungal strains, with varying minimum inhibitory concentrations (MIC) or half-maximal inhibitory concentrations (IC50) depending on whether it is recombinant or synthetic alfa-chemistry.com.
Table 3: Antimicrobial Activity of this compound Against Various Microorganisms alfa-chemistry.com
| Microorganism | Type | MIC/IC50 (µM) |
| Bacillus thuringiensis | Gram-positive bacterium | MIC = 4.21 |
| Paenibacillus larvae | Gram-positive bacterium | MIC = 11.13 |
| Escherichia coli | Gram-negative bacterium | MIC = 6.50 |
| Beauveria bassiana | Fungus | IC50 = 2.57 |
| Paenibacillus larvae (synthetic) | Gram-positive bacterium | MIC = 41.12 |
| Pseudomonas aeruginosa (synthetic) | Gram-negative bacterium | MIC = 65.75 |
| Beauveria bassiana (synthetic) | Fungus | IC50 = 44.27 |
Bactericidal and Biofilm Inhibition/Eradication Capabilities
This compound demonstrates robust antimicrobial properties, particularly against multidrug-resistant (MDR) bacteria, such as Acinetobacter baumannii nih.govresearchgate.netnih.gov. Studies have shown that this compound exhibits significant bactericidal activity at minimal concentrations. For instance, against MDR A. baumannii, this compound has a minimum inhibitory concentration (MIC) of 5 µg/mL and a minimum bactericidal concentration (MBC) of 10 µg/mL nih.govresearchgate.netnih.gov.
Beyond its direct bactericidal effects, this compound is also effective in inhibiting the formation of bacterial biofilms and eradicating established ones nih.govresearchgate.net. Research indicates a concentration-dependent inhibition of biofilm formation, with this compound at its MIC and MBC significantly reducing A. baumannii biofilm development by 61.59% and 76.29%, respectively nih.gov. Furthermore, this compound can eradicate preformed biofilms, showing a 35.62% eradication at MIC and 53.19% at MBC against A. baumannii nih.gov. This antibiofilm activity is potentially attributed to this compound's ability to penetrate the biofilm matrix nih.gov.
The following table summarizes the bactericidal and antibiofilm efficacy of this compound against Acinetobacter baumannii:
| Parameter | Concentration | Biofilm Inhibition (%) | Biofilm Eradication (%) |
| MIC | 5 µg/mL | 61.59 nih.gov | 35.62 nih.gov |
| MBC | 10 µg/mL | 76.29 nih.gov | 53.19 nih.gov |
Modulation of Cellular Pathways by this compound and its Analogs
This compound, particularly its variant this compound-1, functions as a serine protease inhibitor-like peptide nih.govebi.ac.uk. This inhibitory activity is central to its modulation of various cellular pathways.
This compound-1 has been shown to inhibit a range of enzymes, including plasmin, elastases (human neutrophil and porcine pancreatic elastases), microbial serine proteases, trypsin, and chymotrypsin nih.gov. Its anti-fibrinolytic activity is demonstrated by its ability to inhibit plasmin-mediated degradation of fibrin, suggesting a role in managing conditions related to excessive fibrinolysis nih.gov. Additionally, its anti-elastolytic properties, through the inhibition of elastases, may have implications for diseases characterized by elastin degradation nih.gov. Preliminary studies also suggest that this compound may inhibit the growth of certain cancer cell lines by modulating proteolytic pathways linked to tumor progression .
This compound plays a role in the innate immune response, particularly against microbial infections nih.govebi.ac.uk. Its antimicrobial activity against bacteria and fungi, coupled with its ability to bind to microbial surfaces, contributes to its function in host defense nih.gov. The increased expression of this compound-1 transcripts in the fat bodies of Apis cerana worker bees injected with bacteria and fungi further supports its involvement in innate immunity researchgate.net. The innate immune system is the body's first line of defense, utilizing germline-encoded receptors to recognize microbial pathogens and trigger defense mechanisms khanacademy.orghopkinsarthritis.orgwikipedia.org.
While direct interaction of this compound with ion channels and receptors is less extensively documented, this compound-like peptides have been identified as modulators of Transient Receptor Potential Vanilloid 1 (TRPV1) channels nih.govdntb.gov.uaresearchgate.net. For example, TPTX1-Tp1, a this compound-like peptide from the oak processionary caterpillar (Thaumetopoea processionea), has been shown to modulate TRPV1 channels in the presence of capsaicin, leading to cell depolarization, itch, and inflammatory responses nih.govdntb.gov.uaresearchgate.net. TRPV1 channels are polymodal nocitransducers activated by various stimuli, including heat, low pH, and certain chemical ligands, and play a role in pain and inflammation nih.govorofacialpain.org.uk.
This compound-2, a variant of this compound isolated from Africanized honeybee venom, induces potent dose-related hyperalgesic (increased sensitivity to pain) and edematogenic (swelling-inducing) responses in experimental animals nih.govspasb.rocore.ac.ukresearchgate.net. Research indicates that these inflammatory and pain responses are mediated through the lipoxygenase pathway nih.govcore.ac.ukresearchgate.net. Studies using inhibitors have shown that Zileuton, a lipoxygenase inhibitor, partially blocks this compound-2 induced hyperalgesia and decreases the edematogenic response, while Indomethacin, a cyclooxygenase inhibitor, does not interfere with these phenomena nih.govcore.ac.uk. Zafirlukast, a leukotriene receptor antagonist, also blocked this compound-2 induced hyperalgesia and edematogenic responses, further confirming the involvement of the lipoxygenase pathway nih.govcore.ac.uk.
Biological Activities and Preclinical Research Models of Secapin
Anti-Fibrinolytic Activity in in vitro Models
In vitro studies have provided evidence for the anti-fibrinolytic properties of Secapin. It functions as a serine protease inhibitor-like peptide. nih.gov Specifically, the Asiatic honeybee (Apis cerana) this compound, referred to as Acthis compound-1, has been shown to inhibit the activity of plasmin. nih.gov This inhibition prevents the plasmin-mediated degradation of fibrin (B1330869) into fibrin degradation products, highlighting this compound's role as an anti-fibrinolytic agent. nih.gov
Anti-Elastolytic Activity in Experimental Systems
Experimental models have demonstrated that this compound possesses anti-elastolytic capabilities. The recombinant mature Acthis compound-1 peptide has been observed to inhibit the activity of elastases. nih.gov Notably, it has shown inhibitory effects against both human neutrophil elastase and porcine pancreatic elastase. nih.gov This anti-elastolytic action is attributed to its function as a serine protease inhibitor-like peptide. nih.gov
Antimicrobial Activity Spectrum (e.g., against Gram-positive, Gram-negative Bacteria, Fungi)
This compound has been identified as a peptide with a broad spectrum of antimicrobial activity, exhibiting efficacy against various microorganisms. nih.gov Studies have shown that Acthis compound-1 can bind to the surfaces of both bacteria and fungi. nih.gov Its antimicrobial action has been observed against Gram-positive bacteria, Gram-negative bacteria, and fungi. nih.gov The proposed mechanism for its antimicrobial effect involves direct binding to the cell walls of bacteria. nih.govresearchgate.net
A synthetic version of Acthis compound-1, identical to the 25-amino acid mature peptide, demonstrated the highest antimicrobial activity against both bacteria and fungi among several synthetic variants. nih.gov This suggests that the specific amino acid sequence of the mature peptide is crucial for its antimicrobial function.
A significant area of research has been the evaluation of this compound's effectiveness against multidrug-resistant (MDR) bacteria. One such pathogen, Acinetobacter baumannii, is known for its extensive drug resistance. nih.gov In vitro studies have demonstrated that this compound exhibits potent bactericidal activity against MDR A. baumannii at minimal concentrations. nih.gov
The antimicrobial efficacy of this compound against an MDR strain of A. baumannii is summarized in the table below:
| Parameter | This compound | Chloramphenicol (Control) |
| Minimum Inhibitory Concentration (MIC) | 5 µg/mL | 10 µg/mL |
| Minimum Bactericidal Concentration (MBC) | 10 µg/mL | 50 µg/mL |
| MBC/MIC Ratio | 2.0 | 5.0 |
Data sourced from a study on multidrug-resistant Acinetobacter baumannii. nih.gov
The low MBC/MIC ratio for this compound indicates a potent bactericidal effect rather than a bacteriostatic one. nih.gov Furthermore, time-kill kinetic analyses have confirmed the concentration-dependent efficacy of this compound in reducing the viability of A. baumannii. nih.gov this compound has also shown the ability to prevent the formation of and eliminate established biofilms of this challenging pathogen. nih.gov
Investigation of Potential Anti-Cancer Effects of this compound in Cell Lines
While various components of bee venom, such as melittin (B549807), have been extensively studied for their anti-cancer properties, research focusing specifically on the anti-cancer effects of this compound in cell lines is limited. nih.govjuniperpublishers.commdpi.commdpi.com The primary focus of this compound research has been on its antimicrobial and enzyme inhibitory activities. Therefore, there is a lack of substantial scientific evidence from preclinical cell line studies to confirm or deny the potential anti-cancer effects of this compound.
Role of this compound in Wound Healing Studies
The process of wound healing is complex, involving multiple phases such as hemostasis, inflammation, proliferation, and remodeling. nih.gov Bee venom, as a whole, is recognized for its positive impact on wound healing due to its anti-inflammatory, antioxidant, and antimicrobial properties. nih.gov this compound contributes to the wound healing properties of bee venom primarily through its antimicrobial action. nih.gov By directly binding to the cell walls of bacteria, this compound helps to prevent microbial infections in wounds, which is a critical step for successful healing. nih.govresearchgate.net However, specific studies detailing the direct role of this compound in other aspects of wound healing, such as stimulating the proliferation and migration of fibroblasts and keratinocytes, are not extensively documented in the current scientific literature.
Structure Activity Relationship Sar Studies and Secapin Analogs
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a peptide like secapin relates to its biological function. By designing and synthesizing analogs and comparing naturally occurring isoforms, researchers can identify the key structural features required for its various activities.
Analytical Methodologies for Secapin Research
Chromatographic Techniques for Secapin Purification and Characterization
Chromatography is fundamental to the study of bee venom peptides, enabling the separation of individual components from the complex venom mixture. The purification and characterization of this compound rely on several high-performance liquid chromatography (HPLC) based methods that separate molecules based on distinct physicochemical properties such as hydrophobicity, size, and charge. nih.gov
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a primary tool for fractionating crude bee venom. mundialsiglo21.com In this technique, the venom sample is passed through a column containing a non-polar stationary phase (e.g., C18). Peptides are eluted using a mobile phase with an increasing gradient of an organic solvent, such as acetonitrile. Peptides like this compound separate based on their hydrophobicity, with more hydrophobic molecules being retained longer on the column. One study successfully used RP-HPLC with a C18 column under a linear gradient of acetonitrile/water to isolate a variant, this compound-2, from the venom of Africanized honeybees (Apis mellifera). mundialsiglo21.com
Size Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates peptides based on their molecular size and shape. doaj.org The stationary phase consists of porous beads. Larger molecules that cannot enter the pores travel a shorter path and elute from the column first, while smaller molecules like this compound can penetrate the pores, extending their path and causing them to elute later. researchgate.net This method is particularly useful as a polishing step in purification to separate this compound from larger proteins or smaller peptide fragments and for buffer exchange. doaj.org For instance, Sephadex G-50, a common gel filtration medium, has been effectively used to separate various peptide components of bee venom. researchgate.netgoogle.com
Ion Exchange Chromatography (IEC): This technique separates peptides based on their net surface charge at a specific pH. ui.ac.id The stationary phase is a resin that is functionalized with either positively charged groups (anion exchange) or negatively charged groups (cation exchange). ui.ac.id Peptides with a charge opposite to that of the resin will bind, while others pass through. Bound peptides are then eluted by changing the pH or increasing the salt concentration of the mobile phase. mdpi.com Given that this compound is a basic peptide, cation exchange chromatography, using resins like SP-Sepharose, is a suitable method for its purification. mdpi.com
| Technique | Principle of Separation | Primary Application in this compound Research | Common Stationary Phases |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Hydrophobicity | Primary fractionation of crude venom, high-resolution purification | C18, C8 |
| Size Exclusion Chromatography (SEC) | Molecular Size (Hydrodynamic Radius) | Separation from larger proteins/enzymes, desalting, buffer exchange | Sephadex G-50, Superdex |
| Ion Exchange Chromatography (IEC) | Net Surface Charge | Purification based on charge, separation from neutral or oppositely charged peptides | SP-Sepharose (Cation), Q-Sepharose (Anion) |
Mass Spectrometry-Based Methods for this compound Identification and Quantification
Mass spectrometry (MS) is an indispensable tool for the precise identification and quantification of peptides. It measures the mass-to-charge ratio (m/z) of ionized molecules, providing definitive molecular weight and structural information. nih.gov
Electrospray Ionization Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (ESI-FTICR-MS): This high-resolution mass spectrometry technique provides extremely accurate mass measurements, which is critical for determining the elemental composition of a peptide. ESI generates ions from the peptide solution, which are then trapped in a strong magnetic field. The instrument measures the ion cyclotron resonance frequency, which is inversely proportional to the m/z ratio. In-depth proteomic studies of honeybee venom have utilized FT-ICR MS to identify a large number of venom components, demonstrating its power for discovering and characterizing low-abundance peptides like this compound. nih.gov
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI): MALDI-MSI is a powerful technique used to map the spatial distribution of biomolecules directly in tissue sections. While not a primary method for purification, it can be used to localize peptides within the venom gland or at the site of envenomation. In this method, a tissue section is coated with a matrix that absorbs laser energy. A pulsed laser desorbs and ionizes molecules from the tissue, which are then analyzed by a mass spectrometer to generate a molecular map. This technique offers potential for future research into the in situ production and distribution of this compound.
HPLC-MS: The coupling of HPLC with mass spectrometry is a cornerstone of modern peptidomics. As HPLC separates the components of the venom, the eluent is directly fed into a mass spectrometer (e.g., an ESI-QTOF or Ion Trap). chromatographyonline.com This hyphenated technique allows for the correlation of chromatographic retention time with precise mass data, enabling the confident identification of peptides in a complex mixture. nih.gov Studies have successfully used nanoESI-QqTOF-MS to identify this compound among other peptides in honeybee venom. researchgate.net One analysis of an RP-HPLC fraction containing this compound-2 used an ESI mass spectrometer and identified molecular ions corresponding to the peptide. mundialsiglo21.com
Spectroscopic Approaches for this compound Characterization
Spectroscopic methods are used to investigate the structural and conformational properties of peptides in various environments.
Fluorescence Spectroscopy: This technique can be used to study the conformation of peptides by monitoring the intrinsic fluorescence of aromatic amino acid residues (tryptophan, tyrosine) or extrinsic fluorescent probes attached to the peptide. nih.gov Changes in the fluorescence emission spectrum can indicate conformational changes, binding events, or alterations in the local environment of the fluorophore. As this compound contains a tyrosine residue, its intrinsic fluorescence could be used to monitor its folding or interaction with other molecules. mundialsiglo21.comnih.gov
Fourier Transform Infrared-Attenuated Total Reflectance (FTIR-ATR) Spectroscopy: FTIR-ATR spectroscopy is a non-destructive technique that provides information about the secondary structure of proteins and peptides. researchgate.net It measures the vibrations of molecular bonds, with the amide I band (1600–1700 cm⁻¹) being particularly sensitive to the peptide backbone conformation (α-helix, β-sheet, turns, random coil). dergipark.org.tr Analysis of whole bee venom using FTIR-ATR has identified characteristic bands for proteins and peptides, providing a spectral fingerprint of the venom's composition. researchgate.net This approach can be applied to purified this compound to characterize its secondary structure and monitor its stability under different conditions.
Circular Dichroism (CD) spectroscopy, another powerful technique, was used to analyze the secondary structure of this compound-2. The study revealed that while the peptide has an unordered conformation in water, it adopts a more ordered α-helical structure in membrane-mimicking environments like trifluoroethanol (TFE) and sodium dodecyl sulfate (B86663) (SDS) solutions. mundialsiglo21.com
Bioanalytical Assays for Evaluating this compound Activity in Research Settings
To understand the biological function of this compound, particularly its antimicrobial properties, a range of standardized bioanalytical assays are employed. These assays quantify the peptide's ability to inhibit microbial growth, kill microbes, and disrupt biofilms.
Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This assay is typically performed using a broth microdilution method in 96-well plates, where bacteria are exposed to serial dilutions of the peptide. A recent study determined the MIC of this compound against multidrug-resistant (MDR) Acinetobacter baumannii to be 5 µg/mL.
Minimum Bactericidal Concentration (MBC): The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. It is determined by subculturing the contents from the wells of the MIC assay that show no visible growth onto agar (B569324) plates. The same study found the MBC of this compound against MDR A. baumannii to be 10 µg/mL.
Time-kill Kinetics: This assay provides information on the rate at which an antimicrobial agent kills a bacterium. Bacterial cultures are exposed to the peptide at various concentrations (e.g., MIC, 2x MIC), and the number of viable cells (Colony Forming Units, CFU) is determined at different time points. Time-kill kinetic analysis of this compound against A. baumannii confirmed a concentration- and time-dependent bactericidal effect.
Biofilm Assays: Many pathogenic bacteria form biofilms, which are communities of cells encased in a protective matrix, making them highly resistant to antibiotics. Assays are used to determine if a peptide can inhibit the formation of new biofilms or eradicate pre-formed (established) biofilms. This compound demonstrated significant capabilities in both areas against MDR A. baumannii. At its MIC (5 µg/mL) and MBC (10 µg/mL), it inhibited biofilm formation by 61.59% and 76.29%, respectively. Furthermore, it was able to eradicate 53.19% of established biofilms at its MBC.
| Assay | Endpoint Measured | Result | Reference |
|---|---|---|---|
| Minimum Inhibitory Concentration (MIC) | Lowest concentration to inhibit visible growth | 5 µg/mL | |
| Minimum Bactericidal Concentration (MBC) | Lowest concentration to kill 99.9% of bacteria | 10 µg/mL | |
| Biofilm Inhibition | Percent reduction in biofilm formation | 76.29% at MBC (10 µg/mL) | |
| Biofilm Eradication | Percent reduction of pre-formed biofilm | 53.19% at MBC (10 µg/mL) |
Computational and Theoretical Studies of Secapin
Molecular Docking and Dynamics Simulations of Secapin-Target Interactions
Molecular docking and dynamics simulations are powerful computational tools used to predict the binding affinity and interaction modes between a ligand, such as this compound, and its target proteins. These simulations provide a detailed atomic-level understanding of the molecular recognition process.
Research has employed molecular docking and simulation studies to investigate the interactions of this compound-1 with viral proteins. researchgate.netnih.govgrafiati.com Specifically, this compound-1 has been computationally docked against the DNA-directed RNA polymerase of Capripoxviruses, including sheeppox virus (SPPV), goatpox virus (GTPV), and lumpy skin disease virus (LSDV). researchgate.netnih.govgrafiati.com These studies revealed a binding score of -101.4 ± 11.3 kcal/mol for this compound-1 against these crucial viral enzymes, suggesting a favorable interaction. researchgate.netnih.govgrafiati.com While molecular dynamics simulations were noted to demonstrate stable complexes for bee peptides with the target protein, the specific stability data for this compound-1 was not explicitly detailed in the provided search results, though it implies similar investigations were conducted. researchgate.netnih.govgrafiati.com Bioinformatics tools such as AutoDock are commonly utilized for performing molecular docking simulations to predict this compound-target interactions.
Quantum Chemical Calculations for this compound Properties
Quantum chemical calculations are theoretical methods that apply principles of quantum mechanics to study the electronic structure and properties of molecules. These calculations can provide insights into molecular geometry, electronic distribution, spectroscopic properties, and reactivity.
While the provided search results highlight the general utility of quantum chemical calculations for determining molecular properties, excitation energies, and mass spectra, specific published studies detailing quantum chemical calculations performed directly on this compound were not identified. usda.govrsc.orgarxiv.orgrsc.org Given this compound's nature as a peptide, quantum chemical calculations could theoretically be applied to explore its electronic structure, charge distribution, and the nature of its chemical bonds, which could further inform its interaction mechanisms. However, the current literature does not extensively report such specific applications for this compound.
Bioinformatic Analyses for this compound Sequence Homology and Functional Prediction
Bioinformatic analyses leverage computational tools and databases to analyze biological sequence data, providing insights into evolutionary relationships, protein families, and functional predictions. This compound is a peptide consisting of 25 amino acid residues, with the sequence H-YIIDVPPRCPPGSKFIKNRCRVIVP-OH. nih.govnovoprolabs.com
Through bioinformatic approaches, this compound is classified as a serine protease inhibitor, exhibiting anti-fibrinolytic, anti-elastolytic, and antimicrobial activities. researchgate.netuniprot.org The UniProtKB database (accession P02852) for Apis mellifera this compound annotates its function as a serine protease inhibitor with these activities, inferred through sequence similarity. uniprot.org It is also suggested to play a role in the innate immune response against microbial infections. uniprot.org
Sequence homology, a cornerstone of bioinformatics, is used to infer gene and protein function based on shared ancestry and structural similarity. ethz.chnih.gov The presence of conserved domains within protein sequences is critical for predicting their functions and classifying them into protein families. ethz.ch Bioinformatics platforms like STRING can be employed to construct and analyze protein interaction networks involving this compound, further aiding in functional elucidation. Functional prediction methods often integrate sequence and structural information, sometimes employing machine learning algorithms such as Support Vector Machines (SVMs), to predict Gene Ontology (GO) terms that describe a protein's function. ic.ac.uk
Multi-Omics Data Integration in this compound Research (e.g., Transcriptomics, Proteomics, Metabolomics)
Multi-omics data integration involves combining datasets from various "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, to achieve a more comprehensive and holistic understanding of complex biological systems. mdpi.comazolifesciences.comcmbio.iomdpi.comresearchgate.net This integrated approach can reveal intricate biological interactions and regulatory mechanisms that might be overlooked by analyzing individual omics datasets in isolation. mdpi.comazolifesciences.commdpi.comresearchgate.net
For this compound research, integrating multi-omics data is a recommended strategy to gain deeper insights into its biological roles and effects. This can involve combining transcriptomics data (e.g., RNA-seq) to understand gene expression changes, proteomics data (e.g., LC-MS/MS) to analyze protein levels and modifications, and metabolomics data (e.g., NMR) to examine changes in small molecule metabolites. Bioinformatics tools, including those for pathway enrichment analysis or molecular docking simulations, can then be used to interpret these integrated datasets and predict this compound's interactions with its targets within a broader biological context. For instance, integrating transcriptomics and proteomics data can illuminate how gene expression patterns translate into functional protein outcomes, while combining proteomics with metabolomics can reveal alterations in metabolic pathways relevant to this compound's activity. mdpi.commdpi.com While the literature suggests the utility of multi-omics integration for this compound research, specific published studies detailing the results of such integrated analyses on this compound were not comprehensively identified in the current search.
Table 1: Key Properties of this compound
| Property | Value | Source |
| Molecular Formula | C131H213N37O31S2 | nih.govnovoprolabs.combic.ac.cn |
| Molecular Weight | 2866.5 g/mol | nih.govnovoprolabs.combic.ac.cn |
| CAS Number | 58694-50-1 | nih.govnovoprolabs.combic.ac.cn |
| Sequence Length | 25 amino acid residues | nih.govnovoprolabs.com |
| Amino Acid Sequence | H-YIIDVPPRCPPGSKFIKNRCRVIVP-OH | novoprolabs.com |
| Theoretical pI | 10.19 | novoprolabs.com |
| Source Organism | Apis mellifera (Honeybee) | uniprot.orgnovoprolabs.com |
| Primary Function | Serine Protease Inhibitor | researchgate.netuniprot.org |
| Other Activities | Anti-fibrinolytic, Anti-elastolytic, Antimicrobial, Antifungal | researchgate.netuniprot.org |
Table 2: Computational Tools and Applications in this compound Research
| Tool/Method | Application in this compound Research | Source |
| Molecular Docking (e.g., AutoDock) | Predicting this compound-target interactions, such as with viral DNA-directed RNA polymerase. | researchgate.netnih.govgrafiati.com |
| Molecular Dynamics Simulations | Investigating the stability of this compound-target complexes. | researchgate.netnih.govgrafiati.com |
| Bioinformatics tools (e.g., STRING) | Analyzing protein interaction networks, sequence homology, and functional prediction. | uniprot.orgethz.chnih.gov |
| Multi-Omics Data Integration (Transcriptomics, Proteomics, Metabolomics) | Comprehensive understanding of this compound's biological impact by integrating diverse molecular data. | mdpi.comazolifesciences.comcmbio.iomdpi.comresearchgate.net |
Future Directions and Research Challenges for Secapin
Unexplored Functions and Novel Biological Roles of Secapin
Despite being identified decades ago, the full spectrum of this compound's biological functions is far from completely understood. nih.gov Initially characterized as a neurotoxin, recent studies have begun to unveil a wider array of activities, suggesting a multifunctional nature. nih.govresearchgate.net
Antimicrobial Potential: A promising area of investigation is this compound's antimicrobial activity. It has demonstrated efficacy against multidrug-resistant bacteria, such as Acinetobacter baumannii, by inhibiting bacterial growth and biofilm formation. nih.gov The exact mechanism of its bactericidal action is thought to involve interaction with and penetration of the bacterial cell membrane, but the precise molecular interactions remain a key area for future research. nih.govresearchgate.net Further studies are needed to explore its spectrum of activity against other clinically relevant pathogens, including both bacteria and fungi. nih.gov
Enzyme Inhibition and Immune Response: this compound has been shown to exhibit anti-fibrinolytic and anti-elastolytic properties, functioning as a serine protease inhibitor. nih.govbohrium.comkoreascholar.com This suggests a potential role in modulating processes like blood clotting and tissue degradation. Its ability to inhibit enzymes such as plasmin, elastases, trypsin, and chymotrypsin (B1334515) warrants further investigation to understand its physiological and pathological implications. nih.govkoreascholar.com Furthermore, evidence suggests that this compound may play a role in the innate immune response of honeybees, with its expression being upregulated in response to microbial challenges. researchgate.net
Inflammatory and Nociceptive Effects: this compound-2, a variant of the peptide, has been identified as a potent inducer of hyperalgesia (increased sensitivity to pain) and edema (swelling). core.ac.uknih.govmundialsiglo21.com Unlike some other venom components, it does not appear to cause hemolysis or mast cell degranulation. nih.gov The inflammatory and pain-inducing effects are mediated, at least in part, through the lipoxygenase pathway. core.ac.ukbohrium.com Unraveling the specific receptors and downstream signaling molecules involved in these processes is a critical next step.
Neurotoxic Activity: While acknowledged as a neurotoxin, the detailed mechanisms of this compound's effects on the nervous system are not well-defined. nih.govresearchgate.netnih.gov Early studies noted that high doses in murine models led to sedation, piloerection, and hypothermia. nih.gov Deeper investigation into its neuronal targets and its impact on neurotransmission could reveal novel insights into its neuropharmacological properties.
Table 1: Overview of Known and Potential Biological Roles of this compound
| Biological Role | Known Effects | Unexplored Aspects |
|---|---|---|
| Antimicrobial | Effective against multidrug-resistant A. baumannii, inhibits biofilm formation. nih.gov | Full spectrum of activity, detailed mechanism of membrane interaction, potential against other pathogens. |
| Enzyme Inhibition | Inhibits serine proteases (plasmin, elastase, trypsin, chymotrypsin). nih.govkoreascholar.com | Physiological and pathological relevance of enzyme inhibition, specific inhibitory kinetics. |
| Immune Modulation | Upregulated in honeybees upon microbial challenge, suggesting a role in innate immunity. researchgate.net | Mechanisms of immune modulation in mammals, interaction with immune cells. |
| Inflammation | This compound-2 induces dose-dependent edema. core.ac.uknih.gov | Identification of specific inflammatory mediators and cellular pathways. |
| Nociception | This compound-2 causes potent, dose-related hyperalgesia. core.ac.uknih.gov | Specific neuronal receptors and ion channels targeted by this compound. |
| Neurotoxicity | High doses cause sedation, piloerection, and hypothermia in mice. nih.gov | Molecular targets in the central and peripheral nervous systems. |
Development of Advanced Research Models for this compound Studies
Progress in understanding this compound's multifaceted nature is contingent on the development and application of more sophisticated research models that can bridge the gap between in vitro assays and clinical relevance.
Advanced In Vitro Models:
3D Cell Cultures: Moving beyond traditional 2D cell culture, 3D models such as spheroids and organoids offer a more physiologically relevant environment for toxicological and efficacy studies. nih.govoxfordglobal.comtandfonline.comtudublin.ietandfonline.com These models better mimic the complex cell-cell and cell-matrix interactions of native tissues, providing a more accurate representation of cellular responses to this compound. oxfordglobal.comtudublin.ie
Organ-on-a-Chip (OOC) Systems: OOC platforms represent a significant leap forward in preclinical drug safety and efficacy testing. mdpi.com These microfluidic devices can simulate the physiology of human organs, allowing for the study of this compound's effects on specific tissues in a controlled and human-relevant manner. mdpi.com
Stem Cell-Based Models: The use of induced pluripotent stem cells (iPSCs) allows for the generation of various human cell types for toxicity and efficacy screening. portlandpress.com iPSC-derived models can be particularly valuable for investigating the neurotoxic and cardiotoxic potential of this compound in a patient-specific context. portlandpress.com
In Silico and Computational Models:
Molecular Dynamics Simulations: Computational approaches, such as molecular dynamics simulations, have already been employed to study the conformation of this compound. nih.govresearchgate.net Further use of these models can help predict how this compound interacts with biological membranes and target proteins, guiding experimental design.
Predictive Toxicology Algorithms: Machine learning and other computational tools can be used to predict the potential toxicity and anticancer activity of peptides like this compound based on their amino acid sequence and structure. nih.gov
In Vivo Models:
Zebrafish Model: The zebrafish model offers a valuable tool for studying the in vivo effects of compounds like this compound, particularly in the context of cancer research. mdpi.com Its rapid development and optical transparency allow for real-time imaging of cellular processes.
Elucidation of Complex Signaling Pathways Mediated by this compound
A significant challenge in this compound research is to move from observing its biological effects to understanding the intricate signaling pathways it modulates.
Antimicrobial Signaling: The proposed mechanism of action for this compound's antimicrobial activity involves direct binding to the cell walls of bacteria. researchgate.netmdpi.com However, the downstream consequences of this binding and whether it triggers any specific bacterial signaling cascades leading to cell death are yet to be determined. The interaction of this compound with microbial membranes and the subsequent disruption of cellular integrity are key areas for investigation. nih.gov
Inflammatory and Nociceptive Pathways: Research on this compound-2 has implicated the lipoxygenase pathway in its hyperalgesic and edematogenic effects. core.ac.ukbohrium.com The use of inhibitors like Zileuton has supported this finding. nih.govmundialsiglo21.com Future studies should aim to identify the specific leukotrienes and other lipid mediators involved and their cognate receptors. It is also important to investigate potential cross-talk with other inflammatory signaling pathways.
Neurotoxic Pathways: The signaling pathways underlying this compound's neurotoxic effects are largely unknown. Identifying the specific ion channels, receptors, or intracellular signaling molecules that this compound interacts with in the nervous system is a priority for future research.
Q & A
Basic Research Questions
Q. How can researchers identify literature gaps when formulating research questions on Secapin?
- Method : Conduct systematic reviews and meta-analyses to map existing studies on this compound. Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure inquiries and FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate gaps. Prioritize unresolved issues, such as conflicting results on this compound’s bioactivity or unexplored structural analogs .
- Example : A systematic review might reveal that most studies focus on this compound’s anticoagulant properties but lack comparative analyses of its neurotoxic effects.
Q. What experimental protocols are essential for ensuring reproducibility in this compound studies?
- Method : Standardize synthesis and characterization steps:
- Synthesis : Document reaction conditions (e.g., solvent, temperature, yield) and validate purity via HPLC or mass spectrometry.
- Characterization : Include NMR, FTIR, and X-ray crystallography data for structural confirmation.
- Bioassays : Use positive/negative controls (e.g., heparin for anticoagulant assays) and report IC50/EC50 values with statistical confidence intervals .
- Table 1 : Common Techniques for this compound Characterization
| Technique | Purpose | Example Parameters |
|---|---|---|
| HPLC | Purity validation | Column: C18, Flow rate: 1 mL/min |
| NMR | Structural analysis | Solvent: D2O, Frequency: 600 MHz |
Q. How should researchers design dose-response experiments to evaluate this compound’s bioactivity?
- Method : Use a logarithmic dilution series (e.g., 0.1–100 µM) to capture dynamic range. Include triplicate measurements and controls (e.g., vehicle-only). Apply non-linear regression models (e.g., Hill equation) to calculate potency and efficacy .
Advanced Research Questions
Q. What methodological approaches are effective in resolving contradictory data on this compound’s mechanism of action?
- Method :
Comparative Analysis : Replicate experiments under identical conditions (e.g., pH, temperature) to isolate variables.
Cross-Validation : Use orthogonal assays (e.g., fluorescence-based vs. electrophysiology for ion channel studies).
Statistical Rigor : Apply Bayesian analysis or meta-regression to quantify uncertainty and identify confounding factors .
- Example : Discrepancies in this compound’s binding affinity may arise from buffer composition differences; systematic re-testing under standardized conditions can clarify results.
Q. How can multi-omics data integration enhance the understanding of this compound’s biological pathways?
- Method : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) datasets. Use bioinformatics tools like STRING for pathway enrichment analysis or molecular docking simulations to predict this compound-target interactions .
- Table 2 : Multi-Omics Tools for this compound Research
| Tool | Application | Reference |
|---|---|---|
| STRING | Protein interaction networks | |
| AutoDock | Molecular docking |
Q. What statistical methods are recommended for validating this compound’s therapeutic efficacy in preclinical models?
- Method :
- In Vivo Studies : Use randomized, blinded designs with power analysis to determine sample size.
- Data Analysis : Apply mixed-effects models to account for inter-subject variability and survival analysis for longitudinal toxicity studies .
Q. How should researchers address challenges in synthesizing this compound analogs with improved stability?
- Method :
Structural Modification : Introduce D-amino acids or PEGylation to reduce enzymatic degradation.
Stability Assays : Monitor half-life in serum via LC-MS and compare to wild-type this compound.
Molecular Dynamics : Simulate conformational changes to predict stability .
Methodological Best Practices
- Data Integrity : Organize raw data (spectra, chromatograms) in repositories like Zenodo for transparency. Use version-control software (e.g., Git) for collaborative analysis .
- Ethical Compliance : For studies involving animal models, adhere to ARRIVE guidelines for reporting and obtain institutional ethics approval .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
